
(2-Propylpyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Propylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is widely found in nature and has significant biological importance . Pyrimidine derivatives are known for their roles in nucleic acids, vitamins, and various pharmaceuticals .
Vorbereitungsmethoden
The synthesis of (2-Propylpyrimidin-5-yl)methanol typically involves the reaction of 2-propylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(2-Propylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Propylpyrimidin-5-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrimidine derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2-Propylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets can vary depending on the specific application and derivative used . For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity to exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(2-Propylpyrimidin-5-yl)methanol can be compared with other pyrimidine derivatives, such as:
2-Propylpyrimidine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Methylpyrimidine: Has a methyl group instead of a propyl group, affecting its physical and chemical properties.
2,4-Diaminopyrimidine: Contains additional amino groups, which can significantly alter its biological activity and chemical reactivity
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(2-propylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-2-3-8-9-4-7(6-11)5-10-8/h4-5,11H,2-3,6H2,1H3 |
InChI-Schlüssel |
OBNCYCGZVPBYHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC=C(C=N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


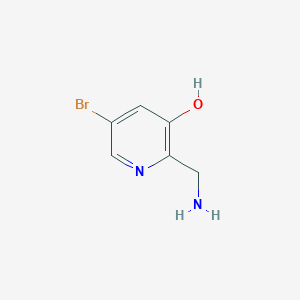
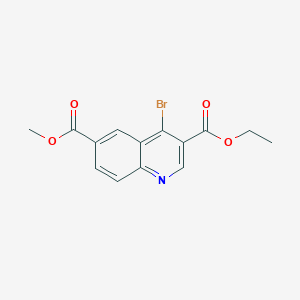
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13024520.png)
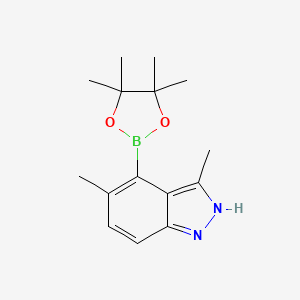
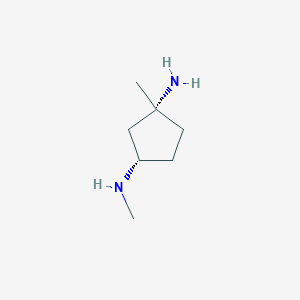
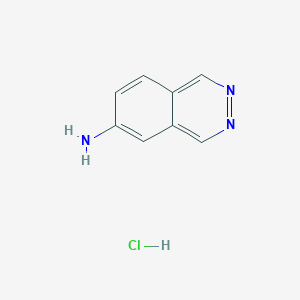

![Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13024551.png)
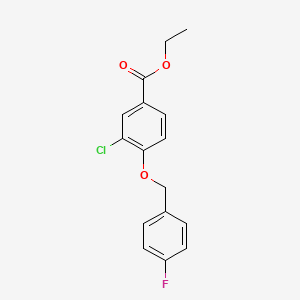
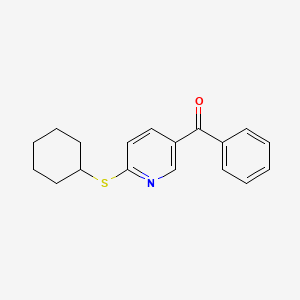
![(6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024565.png)

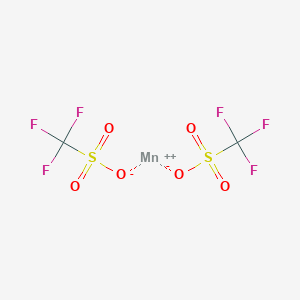
![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)
